5'-Guanylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

369 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

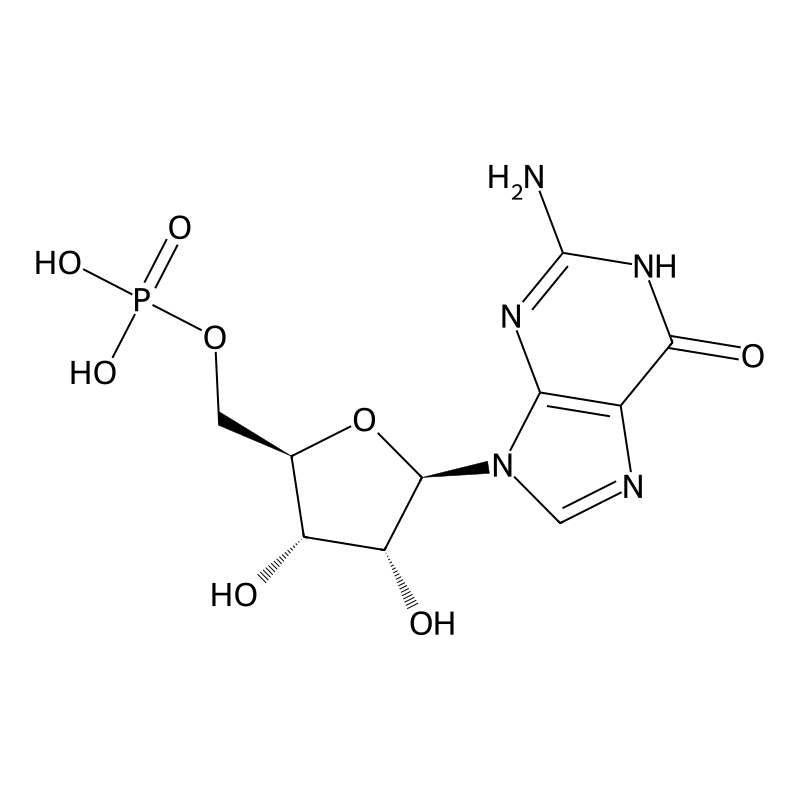

5'-Guanylic acid, also known as guanosine monophosphate or 5'-guanidylic acid, is a nucleotide that serves as a critical building block in the synthesis of ribonucleic acid (RNA). Its molecular formula is C₁₀H₁₄N₅O₈P, and it has a molecular weight of 363.22 g/mol. The compound consists of three main components: the nucleobase guanine, the pentose sugar ribose, and a phosphate group. The structure features a phosphate group esterified to the 5' carbon of the ribose sugar, which is essential for its biological activity .

5'-Guanylic acid plays significant roles in cellular processes, including protein synthesis and signal transduction. It can also exist in a cyclic form known as cyclic guanosine monophosphate, which is involved in various signaling pathways within cells .

Within cells, GMP acts as a precursor for GTP, a crucial energy carrier molecule involved in numerous processes []. GTP hydrolysis by GTPases releases energy to drive various cellular functions like protein synthesis, signal transduction, and vesicle trafficking []. Additionally, specific enzymes can modify GMP through methylation or deamination, leading to further diversification of its roles in cellular regulation [].

Building Block of RNA

- GMP is a fundamental building block of Ribonucleic Acid (RNA).

- It acts as a precursor to Guanosine Triphosphate (GTP), another crucial molecule involved in RNA synthesis by RNA polymerases [].

- Researchers can utilize GMP to study RNA metabolism, investigate mutations or deficiencies in RNA processing, and understand the role of RNA in various cellular functions.

Probing Glutamatergic Neurotransmission

- GMP has been used to investigate the modulation of glutamatergic neurotransmission, a vital communication pathway in the brain [].

- Studies suggest GMP may interact with specific receptors or enzymes involved in glutamate signaling, potentially offering insights into neurological disorders.

Antiviral Properties (Under Investigation)

- Some research suggests GMP might possess antiviral properties.

- Studies have shown it can inhibit the replication of certain RNA viruses, including influenza and HIV, by potentially interfering with viral nucleic acid synthesis [].

- However, further investigation is needed to determine its effectiveness and potential applications as an antiviral treatment.

Additionally, 5'-guanylic acid can undergo hydrolysis to yield guanine and ribose-5-phosphate. It also acts as a substrate for various kinases that phosphorylate other molecules, thereby influencing metabolic pathways .

The biological activity of 5'-guanylic acid is multifaceted. It functions as a signaling molecule involved in numerous physiological processes. Cyclic guanosine monophosphate derived from 5'-guanylic acid acts as a second messenger in various signaling pathways, particularly those related to vasodilation and neurotransmission .

Furthermore, 5'-guanylic acid is known to enhance the umami flavor in food products when used as a flavor enhancer, often in combination with monosodium glutamate and disodium inosinate .

5'-Guanylic acid can be synthesized through several methods:

- Microbial Fermentation: This is the primary industrial method where specific bacteria convert sugars into nucleotides, including 5'-guanylic acid.

- Chemical Synthesis: Laboratory methods involve the chemical modification of nucleosides or nucleotides using phosphoric acid derivatives.

- De Novo Synthesis: This pathway starts with D-ribose 5'-phosphate and involves multiple enzymatic steps to construct the purine ring structure necessary for guanine synthesis .

5'-Guanylic acid has various applications across different fields:

- Biochemical Research: It is utilized as a reagent in molecular biology for studying RNA synthesis and modification.

- Food Industry: As a flavor enhancer (E626), it enhances the umami taste in processed foods.

- Pharmaceuticals: It serves as an important compound in drug development and formulation due to its biological activity .

Research indicates that 5'-guanylic acid interacts with various proteins and enzymes within biological systems. For instance, it binds to receptors involved in signal transduction pathways and influences enzyme activities related to nucleotide metabolism. Studies have shown that its derivatives can modulate the activity of guanylate cyclase and other signaling molecules, impacting cellular responses to hormones such as nitric oxide .

Several compounds are structurally or functionally similar to 5'-guanylic acid:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Adenosine Monophosphate | C₁₀H₁₂N₅O₇P | Involved in energy transfer (ATP precursor) |

| Cytidine Monophosphate | C₉H₁₂N₃O₇P | Component of RNA; involved in cellular metabolism |

| Uridine Monophosphate | C₉H₁₂N₂O₈P | Plays a role in RNA synthesis |

| Disodium Guanylate | C₁₀H₁₂N₅Na₂O₈P | Salt form used as a flavor enhancer |

Uniqueness of 5'-Guanylic Acid

What sets 5'-guanylic acid apart from these compounds is its specific role in signaling pathways through cyclic guanosine monophosphate formation and its unique flavor-enhancing properties when used as a food additive. Additionally, its involvement in RNA structure makes it essential for genetic information transfer and protein synthesis.

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Sequence

Related CAS

Other CAS

85-32-5

Wikipedia

Use Classification

Food Additives -> FLAVOUR_ENHANCER; -> JECFA Functional Classes

Cosmetics -> Humectant; Moisturising